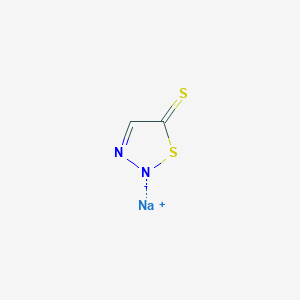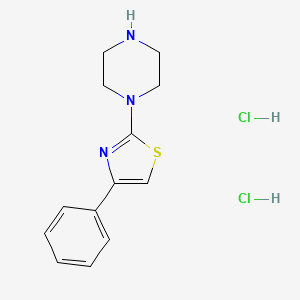
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
概要
説明
The compound with the identifier (2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one is commonly known as indigo. Indigo is a naturally occurring organic compound with a distinctive blue color. It has been used for centuries as a dye, particularly for textiles. The compound is known for its stability and resistance to oxidation, making it a popular choice for dyeing fabrics such as denim.
準備方法
Synthetic Routes and Reaction Conditions
Indigo can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base, followed by reduction and cyclization to form indigo. Another method involves the use of indoxyl, which is oxidized to form indigo.
Industrial Production Methods
In industrial settings, indigo is typically produced through the chemical synthesis of aniline derivatives. The process involves the condensation of aniline with glyoxal to form indoxyl, which is then oxidized to produce indigo. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Indigo undergoes various chemical reactions, including:
Oxidation: Indigo can be oxidized to form isatin.
Reduction: Indigo can be reduced to form leucoindigo, a colorless compound that can be re-oxidized to regenerate indigo.
Substitution: Indigo can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures.
Major Products Formed
Oxidation: Isatin
Reduction: Leucoindigo
Substitution: Various substituted indigo derivatives
科学的研究の応用
Indigo has a wide range of scientific research applications:
Chemistry: Indigo is used as a dye and pigment in various chemical processes. It is also used as a model compound for studying organic reactions.
Biology: Indigo is used in biological research to study enzyme activity and metabolic pathways.
Medicine: Indigo and its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Indigo is widely used in the textile industry for dyeing fabrics. It is also used in the production of inks and paints.
作用機序
Indigo exerts its effects through various mechanisms, depending on its application. In biological systems, indigo can interact with enzymes and proteins, affecting their activity. For example, indigo has been shown to inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The molecular targets and pathways involved in indigo’s actions are still being investigated, but it is known to interact with various cellular components.
類似化合物との比較
Indigo can be compared with other similar compounds, such as:
Isatin: A product of indigo oxidation, isatin has different chemical properties and applications.
Leucoindigo: The reduced form of indigo, leucoindigo is colorless and can be re-oxidized to regenerate indigo.
Indigo carmine: A derivative of indigo, indigo carmine is used as a dye and indicator in various applications.
Indigo is unique due to its stability, resistance to oxidation, and distinctive blue color, which have made it a valuable compound in various fields.
特性
IUPAC Name |
(2Z)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17-18H/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYTHOBJLSHDF-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4N3)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4N3)/N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(NZ)-N-[(1S,6R)-10-methyl-10-azabicyclo[4.3.1]decan-3-ylidene]hydroxylamine](/img/structure/B8038351.png)
![3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one](/img/structure/B8038362.png)





![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8038400.png)


